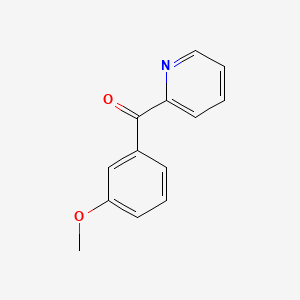

2-(3-Methoxybenzoyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

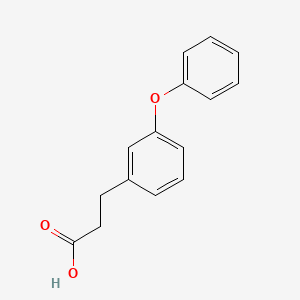

2-(3-Methoxybenzoyl)pyridine is a chemical compound with the molecular formula C13H11NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(3-Methoxybenzoyl)pyridine or similar compounds often involves reactions with phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . Other methods include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, and the use of benign catalysts and biodegradable composites .Molecular Structure Analysis

The molecular structure of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various spectroscopic methods. The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various methods. For example, its melting point can be determined using melting point analysis, and its molecular weight can be determined using cryoscopic methods .Aplicaciones Científicas De Investigación

Antifungal Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: “2-(3-Methoxybenzoyl)pyridine” is used in the synthesis of novel benzoylcarbamates bearing a pyridine moiety, which have shown good biological activity and are used in the fields of pesticides and medicines .

- Methods of Application: The compound is integrated with benzoyl, carbamate, and pyridinyl moieties into a molecule to create a series of substituted benzoyl carbamates containing a pyridine ring .

- Results: The synthesized compounds exhibited moderate to strong bioactivity against Botrytis cinerea, a plant pathogenic fungus. Some compounds exhibited significant activity with EC50 values (the concentration resulting in a 50% inhibition) of 6.45–6.98 μg/mL, and their activities were near or superior to that of chlorothalonil .

Catalyst in Chemical Reactions

- Scientific Field: Organic Chemistry

- Application Summary: “2-(3-Methoxybenzoyl)pyridine” is used in the preparation of magnetically recoverable catalysts for the synthesis of pyridine derivatives .

- Methods of Application: The compound is used in the synthesis of magnetic nanoparticles, which are then used as catalysts in multicomponent reactions for the synthesis of pyridine derivatives .

- Results: The use of these magnetically recoverable nano-catalysts has been found to be effective in the synthesis of pyridine derivatives, which show a wide range of excellent biological activities .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3-methoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-11-6-4-5-10(9-11)13(15)12-7-2-3-8-14-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVDKZSACQCHFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443077 |

Source

|

| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxybenzoyl)pyridine | |

CAS RN |

55030-49-4 |

Source

|

| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)

![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)